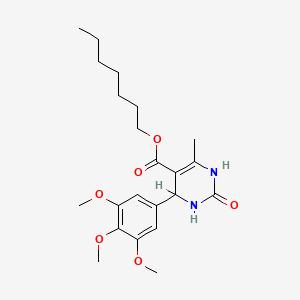![molecular formula C26H20N2O3S3 B11694325 (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮是一种复杂的有机化合物,在各个科学领域具有潜在的应用。该化合物具有一个噻唑烷酮核心,该核心以其生物活性而闻名,并被甲氧基苄叉基和吩噻嗪部分取代,增强了其化学性质。
准备方法
合成路线及反应条件
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及多步有机反应。该过程始于噻唑烷酮核心的制备,然后引入甲氧基苄叉基和吩噻嗪基团。这些反应中常用的试剂包括硫代氨基脲、醛和吩噻嗪衍生物。反应条件通常包括在乙醇或甲醇等溶剂中回流,并使用醋酸或对甲苯磺酸等催化剂来促进所需产物的形成。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。这将需要优化反应条件,以确保高产率和纯度。诸如连续流动合成和使用自动化反应器等技术可以用来提高效率和可扩展性。
化学反应分析
反应类型
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原可以使用硼氢化钠或氢化铝锂等试剂来实现。
取代: 甲氧基可以用亲核取代反应用其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。反应条件通常包括控制温度和使用二氯甲烷或乙醇等溶剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生亚砜或砜,而还原可能会产生醇或胺。
科学研究应用
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 对其潜在的生物活性进行研究,例如抗菌或抗癌特性。
医学: 探索其在治疗各种疾病方面的治疗潜力。
工业: 用于开发具有特定化学性质的新材料。
作用机制
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变它们的活性,并导致各种生物效应。已知吩噻嗪部分与神经递质受体相互作用,这可以解释其一些药理作用。
相似化合物的比较
类似化合物
噻唑烷酮: 具有类似核心结构但取代基不同的化合物。
吩噻嗪: 具有类似吩噻嗪部分但官能团不同的化合物。
独特性
(5Z)-5-(3-甲氧基苄叉基)-3-[3-氧代-3-(10H-吩噻嗪-10-基)丙基]-2-硫代-1,3-噻唑烷-4-酮的独特性在于它结合了噻唑烷酮核心与甲氧基苄叉基和吩噻嗪基团。这种独特的结构赋予其特定的化学和生物特性,使其有别于其他类似化合物。
属性
分子式 |
C26H20N2O3S3 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N2O3S3/c1-31-18-8-6-7-17(15-18)16-23-25(30)27(26(32)34-23)14-13-24(29)28-19-9-2-4-11-21(19)33-22-12-5-3-10-20(22)28/h2-12,15-16H,13-14H2,1H3/b23-16- |
InChI 键 |
WXXDXEQSQQUONI-KQWNVCNZSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![Butyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11694258.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694266.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
